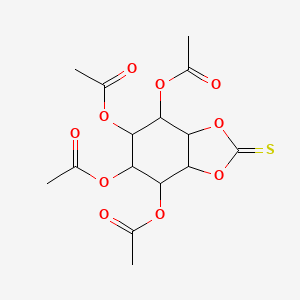

3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

3,4,5,6-テトラ-O-アセチル-ミオイノシトール-1,2-チオカーボネートの合成には、ミオイノシトールのアセチル化に続いてチオカーボネートの形成が含まれます。プロセスには通常以下が含まれます。

アセチル化: ミオイノシトールは、ピリジンなどの触媒の存在下で無水酢酸で処理して、3,4,5,6-テトラ-O-アセチル-ミオイノシトールを形成します。

チオカーボネートの形成: アセチル化されたイノシトールは、その後チオホスゲン(CSCl2)と反応させてチオカーボネート誘導体を形成します.

工業的生産方法

この化合物の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成プロセスをスケールアップし、試薬の適切な取り扱いと反応条件を維持して、高収率と純度を実現することになります。

化学反応の分析

反応の種類

3,4,5,6-テトラ-O-アセチル-ミオイノシトール-1,2-チオカーボネートは、以下のを含むさまざまな化学反応を起こします。

置換反応: 適切な条件下では、アセチル基を他の官能基で置換することができます。

一般的な試薬と条件

置換: メトキシドナトリウムまたは他の求核剤などの試薬を置換反応に使用できます。

主要な生成物

置換: 置換されたイノシトール誘導体。

加水分解: ミオイノシトールとその誘導体.

4. 科学研究への応用

3,4,5,6-テトラ-O-アセチル-ミオイノシトール-1,2-チオカーボネートは、特に以下の分野で科学研究で広く使用されています。

がん治療: がん治療における潜在的な役割について調査されています。

糖尿病管理: グルコース代謝とインスリン感受性への影響について研究されています。

神経研究: 神経疾患と脳機能への影響について探求されています.

科学的研究の応用

3,4,5,6-Tetra-O-acetyl-myo-inositol-1,2-thiocarbonate is extensively used in scientific research, particularly in:

Cancer Therapeutics: Investigated for its potential role in cancer treatment.

Diabetes Management: Studied for its effects on glucose metabolism and insulin sensitivity.

Neurological Research: Explored for its impact on neurological disorders and brain function.

作用機序

3,4,5,6-テトラ-O-アセチル-ミオイノシトール-1,2-チオカーボネートの作用機序には、特定の分子標的と経路との相互作用が含まれます。

分子標的: 細胞シグナル伝達経路に関与する酵素や受容体と相互作用します。

類似化合物との比較

類似化合物

3,4,5,6-テトラ-O-ベンジル-ミオイノシトール-1,2-チオカーボネート: 同様の研究用途で使用される別の誘導体です.

1,2,3,4-テトラ-O-アセチル-ミオイノシトール: アセチル化のパターンが異なる関連化合物です.

独自性

3,4,5,6-テトラ-O-アセチル-ミオイノシトール-1,2-チオカーボネートは、その特定のアセチル化とチオカーボネートの形成により、独特の化学的性質と生物学的活性を持ち、ユニークです.

特性

分子式 |

C15H18O10S |

|---|---|

分子量 |

390.4 g/mol |

IUPAC名 |

(5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl) acetate |

InChI |

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3 |

InChIキー |

OGDPAADFSHXROB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)

![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)